(E)-Ethyl 3-(2-amino-5-bromopyridin-3-YL)acrylate
Overview
Description
(E)-Ethyl 3-(2-amino-5-bromopyridin-3-YL)acrylate, also known as EABPA, is an important synthetic intermediate used in the pharmaceutical and chemical industries. It is a versatile compound with many applications, and is used in a variety of laboratory experiments. EABPA is a bromopyridyl compound and is a member of the acrylate ester family. It is a white crystalline solid with a molecular weight of 317.21 g/mol and a melting point of 95-97°C.
Scientific Research Applications
1. Synthesis and Use as Intermediates
(E)-Ethyl 3-(2-amino-5-bromopyridin-3-YL)acrylate and its analogues have been synthesized using a one-pot, three-component Wittig–SNAr approach. This method, utilizing water as a solvent, results in high stereoselectivity and moderate to high yield. These compounds are noted for their use as intermediates in the synthesis of Aurora 2 kinase inhibitors (Xu et al., 2015).
2. Supramolecular Assembly and Characterization
The supramolecular assembly of related ethyl acrylate derivatives has been studied. For instance, ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was synthesized and characterized, revealing significant insights into molecular conformation and the role of noncovalent interactions in crystal packing (Matos et al., 2016).
3. Polymerization and Material Science
Ethyl α-(aminomethyl)acrylate, a related compound, has been used in the radical polymerization to produce polymers exhibiting pH/temperature responsiveness. These materials demonstrate interesting properties for potential applications in various fields (Kohsaka et al., 2015).
4. Synthesis of Aryloxy and Amino Substituted Acrylates
A method for the stereospecific synthesis of aryloxy and amino substituted ethyl acrylates, closely related to (E)-Ethyl 3-(2-amino-5-bromopyridin-3-YL)acrylate, has been developed. This method is significant for its potential applications in the polymer industry and medicinal chemistry (Kabir et al., 2012).
5. Applications in Organic Synthesis
The functionalized derivatives of ethyl acrylates, including ethyl (1-amino-9,10-anthraquinon-2-yl)propynoate and similar compounds, have been synthesized for applications in organic synthesis. These compounds have potential use in the formation of chlorinated pyridine rings and other heterocyclic compounds (Barabanov et al., 1998).
properties
IUPAC Name |
ethyl (E)-3-(2-amino-5-bromopyridin-3-yl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-2-15-9(14)4-3-7-5-8(11)6-13-10(7)12/h3-6H,2H2,1H3,(H2,12,13)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKGBWXXHWXUPV-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(N=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(N=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 3-(2-amino-5-bromopyridin-3-YL)acrylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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